molecular formula C17H16INO2 B4977716 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Numéro de catalogue B4977716
Poids moléculaire: 393.22 g/mol
Clé InChI: KQISXSLAPBASFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as IKK inhibitor VII, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mécanisme D'action

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII acts as a selective inhibitor of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, blocking the phosphorylation and activation of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dioneα and 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dioneβ. This inhibition prevents the activation of NF-κB, which is involved in the regulation of immune responses and inflammation. By blocking the activation of NF-κB, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII reduces the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects
Studies have shown that 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This reduction in cytokine and chemokine production can lead to a decrease in inflammation and immune response. Additionally, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has been shown to have anti-tumor effects in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII in lab experiments is its specificity for 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, which allows for targeted inhibition of NF-κB activation. However, one limitation is its potential for off-target effects, which can lead to unintended consequences in cell signaling pathways.

Orientations Futures

For research on 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII include exploring its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies can be conducted to investigate its mechanism of action and potential side effects. Other potential future directions include the development of more potent and selective 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitors, as well as the exploration of combination therapies with other drugs to enhance its therapeutic effects.
In conclusion, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has shown potential as a therapeutic agent in various diseases due to its ability to inhibit the activity of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and reduce the production of pro-inflammatory cytokines and chemokines. While further research is needed to fully understand its mechanism of action and potential side effects, it represents a promising avenue for future therapeutic development.

Méthodes De Synthèse

The synthesis of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII involves multiple steps, including the reaction of 4-iodo-2-methylbenzoic acid with methylamine to form the intermediate compound 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-7-ene-3,5-dione. This intermediate is then treated with a reducing agent to yield the final compound, 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII.

Applications De Recherche Scientifique

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, a protein kinase that plays a role in the activation of NF-κB, a transcription factor involved in the regulation of immune responses and inflammation. Inhibition of 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione by 4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibitor VII has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of various diseases.

Propriétés

IUPAC Name

4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO2/c1-9-8-12(18)6-7-13(9)19-16(20)14-10-2-3-11(5-4-10)15(14)17(19)21/h2-3,6-8,10-11,14-15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQISXSLAPBASFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.